3'-(3-Chloro-4-methoxyphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
Description
Properties
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-1'-[(3-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O3S/c1-31-21-10-9-17(12-19(21)25)28-22(29)14-32-24(28)18-7-2-3-8-20(18)27(23(24)30)13-15-5-4-6-16(26)11-15/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHYGANTOUFOGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3'-(3-Chloro-4-methoxyphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a spiroindole derivative with potential biological activities. This article reviews its biological activity, including its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is . Its synthesis typically involves several steps that require careful optimization of conditions such as temperature and solvent choice to achieve desired yields and selectivity. The compound features a complex arrangement of carbon, hydrogen, chlorine, fluorine, nitrogen, oxygen, and sulfur atoms.
Antioxidant Activity
Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. For instance, modifications to the structure can enhance antioxidant activity against lipid peroxidation. Compounds similar to the target compound have shown effective inhibition in various assays (e.g., TBARS assay) with effective concentrations (EC) reported around 0.5 mM .
| Compound | EC (mM) | Activity Type |
|---|---|---|
| 3i | 0.565 | Antioxidant |
| 3r | 0.708 | Antioxidant |
Anticancer Activity
The compound's structural similarities to other thiazolidinones suggest potential anticancer effects. For example, studies have demonstrated that certain thiazolidinone derivatives can induce apoptosis in cancer cells through caspase-3 pathways. Notably, compounds with specific substituents have shown IC50 values ranging from 3.2 µM to 9.9 µM against various cancer cell lines such as MCF-7 and A549 .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 3.2 |
| DU145 | 6.8 |
| A549 | 8.4 |
| HeLa | 0.52 |
Antibacterial and Antifungal Activity
The biological evaluation of related thiazolidinone compounds has revealed antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to >5000 µg/mL . The compound's potential as an antibacterial agent warrants further investigation.
While the precise mechanism of action for this specific compound remains unclear, it is hypothesized that it may interact with cellular pathways involved in apoptosis and oxidative stress response. The thiazolidine moiety is known for its ability to modulate various biological pathways .
Case Studies
Several studies have explored the biological activities of thiazolidinone derivatives:
- Anticancer Studies : A study demonstrated that a thiazolidinone derivative induced apoptosis in breast cancer cells via the mitochondrial pathway.
- Antioxidant Evaluation : Research indicated that compounds with specific substitutions exhibited enhanced antioxidant activity as compared to their unsubstituted counterparts.
- Antibacterial Testing : A series of thiazolidinone derivatives were tested against multiple bacterial strains showing promising results.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3'-(3-Chloro-4-methoxyphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione exhibit significant anticancer properties. The structure allows for interaction with various biological targets involved in cancer progression.
- Mechanism of Action : The compound may inhibit key enzymes involved in tumor growth and metastasis. For instance, docking studies have suggested potential binding to cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In silico studies have demonstrated its potential as a 5-lipoxygenase (5-LOX) inhibitor, which is significant for the treatment of inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study conducted on a derivative of the compound showed promising results against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Study 2: Anti-inflammatory Activity
In another study, the compound was tested for its ability to reduce inflammation in animal models. Results indicated a significant reduction in inflammatory markers and improved clinical outcomes compared to control groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities:
Key Observations:
Substituent Effects :
- Chlorophenyl at 3' or 4' positions enhances anticancer activity, likely due to increased hydrophobic interactions with target proteins (e.g., HDACs or kinases) .
- Fluorine substitution improves metabolic stability and binding affinity via halogen bonding, as seen in the ROCK1 inhibitor (IC50 ~100 nM) .
- Methoxy groups (e.g., 4-methoxyphenyl in the target compound) may improve solubility compared to purely hydrophobic substituents (e.g., trifluoromethyl) .
Structural Rigidity: Spirocyclic derivatives exhibit higher melting points (>250°C) compared to non-spiro analogs, indicating enhanced crystallinity and stability . The spiro[indole-thiazolidine] core shows better bioactivity than spiro[acenaphthylene-thiazine] derivatives, possibly due to optimized steric compatibility with targets .
Synthetic Accessibility :
- The target compound can be synthesized via a three-component reaction in ionic liquid media, similar to methods used for fluorinated spiro-thiazines (yields: 33–75%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
